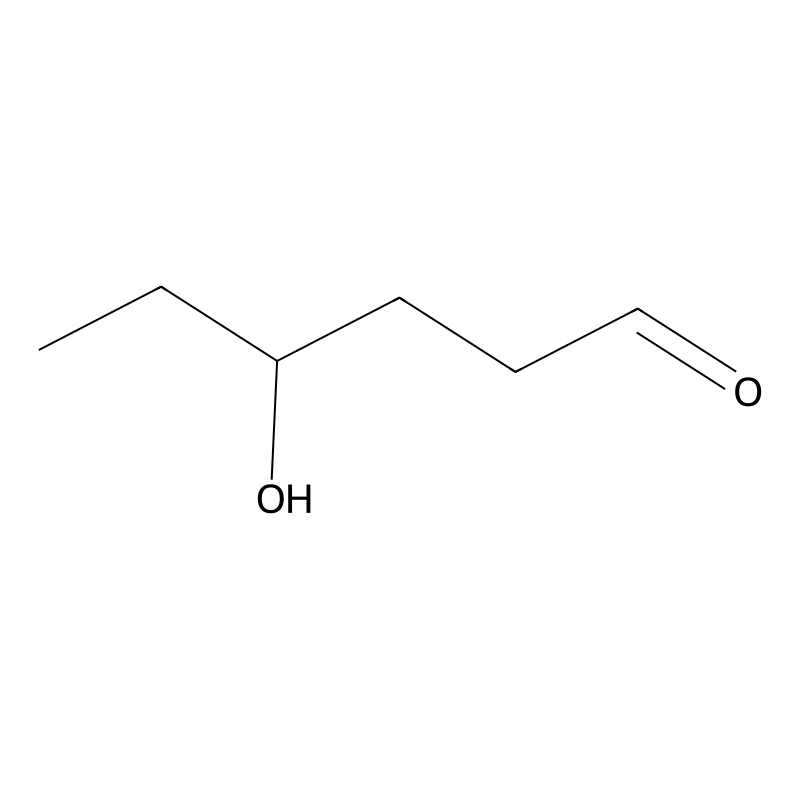

4-Hydroxyhexanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxyhexenal formation mechanism lipid peroxidation

Core Formation Mechanism and Quantitative Data

The mechanism of 4-HHE formation is a three-step free radical chain reaction: initiation, propagation, and termination [1]. Highly reactive oxygen species (ROS) attack DHA, leading to the formation of a fatty acid radical. This radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another fatty acid, producing lipid hydroperoxides (LOOH) as the primary product [1]. These hydroperoxides break down into secondary reactive aldehydes, including 4-HHE [1].

Experimental data shows 4-HHE formation in various biological contexts.

| Context/Source | 4-HHE Level | Key Experimental Finding | Citation |

|---|---|---|---|

| DHA in BV-2 Microglial Cells | Increased | Exogenous DHA (10–50 μM) increased intracellular 4-HHE. | [2] |

| Cooked Salmon (in vitro digestion) | Detected | Fish high in unsaturated fats produced 4-HHE. | [3] |

| General Tissue Peroxidation | Detected | 4-HHE is a general product from peroxidation of n-3 PUFAs. | [4] [5] |

Biological Activities: Cytotoxicity and Protective Signaling

4-HHE exhibits potent biological activity by forming adducts with DNA, proteins, and lipids [2]. It plays a complex dual role:

- Cytotoxic and Pathological Promoter: 4-HHE is a marker of oxidative stress and can promote cytotoxic pathways implicated in neuroinflammatory diseases [2] [1].

- Protective Signaling Molecule: At lower concentrations, 4-HNE (a similar aldehyde from n-6 PUFAs) and 4-HHE can activate protective cellular defense mechanisms [1]. Studies in BV-2 microglial cells show that 4-HHE can suppress inflammation and activate antioxidant pathways [2].

Quantitative studies in BV-2 microglial cells demonstrate these dose-dependent effects:

| Treatment | Concentration Range | Biological Effect | Estimated Potency (IC₅₀) | Citation |

|---|---|---|---|---|

| 4-HHE | 1.25–10 μM | Suppressed LPS-induced NO, ROS, p-cPLA2; enhanced Nrf2/HO-1 pathway. | 5-10x more potent than DHA | [2] |

| 4-HNE | 1.25–10 μM | Suppressed LPS-induced NO, ROS, p-cPLA2; enhanced Nrf2/HO-1 pathway. | 5-10x more potent than DHA | [2] |

| DHA | 12.5–100 μM | Suppressed LPS-induced NO, ROS, p-cPLA2; enhanced Nrf2/HO-1 pathway. | Baseline | [2] |

Detailed Experimental Protocol for 4-HHE Analysis

The following methodology for analyzing 4-HHE in cell cultures is adapted from a 2018 Journal of Neuroinflammation study [2].

Cell Culture and Treatment

- Cell Line: Use murine BV-2 microglial cells.

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

- Treatment:

- Pre-treat cells with varying concentrations of DHA, 4-HHE, or 4-HNE (e.g., DHA: 12.5-100 μM; 4-HHE/HNE: 1.25-10 μM) for a set period (e.g., 1-2 hours).

- Subsequently, stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce inflammation. Include control groups without LPS or test compounds.

Measurement of Inflammatory and Oxidative Markers

- Nitric Oxide (NO) Production: Use the Griess reagent assay to measure nitrite accumulation in the culture supernatant.

- Reactive Oxygen Species (ROS) Production: Use the fluorescent probe CM-H₂DCFDA. Incubate cells with the probe, then measure fluorescence intensity.

- Protein Analysis (Western Blot):

- Lyse cells to extract total protein.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe with primary antibodies against p-cPLA2, Nrf2, HO-1, and a loading control (e.g., β-actin).

- Use appropriate secondary antibodies and a detection system to visualize protein levels.

LC-MS/MS Analysis of Endogenous 4-HHE and 4-HNE

This is a key step for directly measuring the aldehydes.

- Sample Preparation: Lyse cells and use solid-phase extraction to isolate the aldehydes.

- Internal Standard: Use a stable isotope-labeled internal standard, 4-HHE-d3, for accurate quantification.

- Chromatography: Separate compounds using an ultra-high-performance liquid chromatography (UHPLC) system with a C18 reverse-phase column.

- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using electrospray ionization in positive mode. Monitor specific ion transitions for 4-HHE and 4-HNE.

Data Analysis

- Normalize aldehyde levels to total protein content (measured by BCA assay).

- Express data as mean ± standard deviation and use statistical tests (e.g., ANOVA) to determine significance.

Visualizing the 4-HHE Pathway and Experimental Workflow

The diagram below outlines the formation of 4-HHE from DHA and its dual role in cellular processes.

Formation of 4-HHE from DHA peroxidation and its dual cellular effects.

The following diagram illustrates the key experimental workflow for analyzing 4-HHE.

Key experimental workflow for 4-HHE analysis in cell cultures.

References

- 1. | News-Medical Lipid Peroxidation [news-medical.net]

- 2. Unveiling anti-oxidative and anti-inflammatory effects of... [jneuroinflammation.biomedcentral.com]

- 3. of Malondialdehyde, Formation -Hydroxynonenal, and... 4 [pubmed.ncbi.nlm.nih.gov]

- 4. - 4 : a Hydroxyhexenal product derived from... lipid peroxidation [pubmed.ncbi.nlm.nih.gov]

- 5. - 4 : A Hydroxyhexenal product derived from... lipid peroxidation [experts.umn.edu]

Comprehensive Technical Guide: Biological Activity and Reactivity of 4-Hydroxyhexenal (4-HHE)

Then, I will now begin the main body of the guide.

Introduction and Chemical Properties

4-Hydroxyhexenal (4-HHE) is a reactive α,β-unsaturated aldehyde generated through the peroxidation of n-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). This electrophilic lipid peroxidation product has gained significant attention in recent years due to its dual role in cellular physiology and pathology, functioning as both a signaling molecule at low concentrations and a cytotoxic agent at elevated levels [1] [2]. Unlike its n-6 PUFA-derived counterpart 4-hydroxynonenal (4-HNE), which has been extensively studied for decades, 4-HHE represents a relatively newer area of investigation with unique chemical properties and biological activities that distinguish it from other lipid peroxidation products.

The molecular structure of 4-HHE (C6H10O2) features an α,β-unsaturated carbonyl system with a hydroxyl group at the C4 position, which confers significant electrophilic properties to this compound [1]. This electronic configuration allows 4-HHE to readily form covalent adducts with nucleophilic residues in proteins, DNA, and phospholipids, primarily through Michael addition reactions at the C3 position [3]. The presence of the hydroxyl group further enhances the reactivity of 4-HHE by stabilizing the transition state during adduct formation. Under physiological conditions, 4-HHE exists in equilibrium between different tautomeric forms, with the aldehyde form predominating and participating in Schiff base formation with primary amines [3]. The chemical reactivity of 4-HHE is concentration-dependent and influenced by the cellular redox environment, which determines its ultimate biological effects ranging from adaptive signaling to induction of apoptosis.

Generation and Sources of 4-HHE

Biosynthetic Pathways

4-HHE is generated through both enzymatic and non-enzymatic peroxidation of n-3 PUFAs. The non-enzymatic pathway involves free radical-mediated chain reactions initiated by hydroxyl and lipid peroxyl radicals that abstract hydrogen atoms from PUFAs, leading to intramolecular rearrangements and carbon-carbon cleavage reactions [3]. This process results in the formation of 4-HHE from n-3 PUFAs such as alpha-linolenic acid (18:3), eicosapentaenoic acid (20:5), and docosahexaenoic acid (22:6) [2]. In contrast, the enzymatic pathway primarily involves lipoxygenase-mediated oxidation, where specific lipoxygenases (particularly 15-lipoxygenase) convert n-3 PUFAs to corresponding hydroperoxides that subsequently undergo fragmentation to yield 4-HHE [2].

The generation of 4-HHE occurs predominantly in membrane phospholipids where n-3 PUFAs are esterified at the sn-2 position of the glycerol backbone. Upon oxidative insult, these esterified PUFAs undergo peroxidation, leading to the formation of 4-HHE either in situ while still attached to phospholipids or following release by phospholipase A2 (PLA2) activities [1]. Studies using BV-2 microglial cells have demonstrated that exogenous administration of DHA leads to increased intracellular levels of 4-HHE, suggesting active metabolic conversion through cellular peroxidative mechanisms [1]. Interestingly, the enzymatic machinery responsible for 4-HHE generation appears to be distinct from that involved in 4-HNE production, as evidenced by differential inhibitor sensitivity profiles where calcium-independent PLA2 (iPLA2) plays a more significant role in 4-HHE generation compared to 4-HNE [1].

Factors Influencing 4-HHE Production

Table 1: Factors Affecting Cellular 4-HHE Levels

| Factor | Effect on 4-HHE | Mechanism | Experimental Evidence |

|---|---|---|---|

| DHA supplementation | Increases 4-HHE | Provides substrate for peroxidation | LC-MS/MS shows dose-dependent increase in BV-2 cells [1] |

| Inflammatory stimuli (LPS) | Modest increase | Enhances oxidative stress | 1.5-2 fold increase in microglial cells [1] |

| cPLA2 inhibition | No significant effect | Does not affect n-3 PUFA release | AACOCF3 does not alter 4-HHE levels [1] |

| iPLA2 inhibition | Partial reduction | Limits DHA release from membranes | BEL causes ~30-40% decrease in 4-HHE [1] |

| Antioxidant systems | Decreases 4-HHE | Enhances elimination/detoxification | Nrf2 activation reduces net 4-HHE levels [1] |

The cellular levels of 4-HHE are dynamically regulated by multiple factors, including the availability of n-3 PUFA substrates, the cellular redox state, and the activity of antioxidant systems. Tissues with high concentrations of n-3 PUFAs, such as the brain and retina, are particularly prone to 4-HHE generation under oxidative stress conditions [1]. Additionally, pathological states associated with increased oxidative stress, including neurodegenerative diseases, inflammatory conditions, and metabolic disorders, can lead to elevated 4-HHE production and accumulation [1] [2]. The balance between 4-HHE generation and elimination ultimately determines its steady-state concentration and subsequent biological effects, with typical physiological concentrations in the low micromolar range (1-10 μM) and pathophysiological concentrations potentially exceeding this range during severe oxidative stress [1].

Cellular Signaling Pathways Modulated by 4-HHE

Nrf2/ARE Pathway Activation

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway represents a primary signaling mechanism through which 4-HHE exerts its cytoprotective effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. 4-HNE directly modifies specific cysteine residues on Keap1 through Michael adduct formation, leading to Nrf2 dissociation, stabilization, and nuclear translocation [1]. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE), initiating transcription of a battery of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs) [1].

Experimental evidence from BV-2 microglial cells demonstrates that 4-HHE treatment (1.25-10 μM) results in dose-dependent upregulation of both Nrf2 and HO-1 protein expression [1]. This pathway activation contributes significantly to the anti-inflammatory effects of 4-HHE, as evidenced by the abrogation of 4-HHE-mediated protection against LPS-induced nitrosative stress when Nrf2 signaling is inhibited. The activation of the Nrf2/HO-1 axis by 4-HHE represents a fundamental adaptive response mechanism that enhances cellular resistance to subsequent oxidative challenges, a phenomenon sometimes referred to as hormesis [1]. This pathway is particularly relevant in neurological contexts where microglial activation contributes to neuroinflammation in various neurodegenerative diseases.

The following diagram illustrates the Nrf2/ARE signaling pathway activated by 4-HHE:

Figure 1: 4-HHE activation of the Nrf2/ARE signaling pathway. 4-HHE modifies Keap1 cysteine residues, enabling Nrf2 translocation to the nucleus where it binds ARE elements to activate cytoprotective gene expression.

PPAR Signaling Modulation

Beyond the Nrf2 pathway, 4-HHE also functions as an intracellular agonist for the peroxisome proliferator-activated receptor beta/delta (PPAR-β/δ) [2]. PPARs are ligand-activated transcription factors that regulate lipid metabolism, energy homeostasis, and inflammatory responses. 4-HHE directly binds to the ligand-binding domain of PPAR-β/δ, leading to receptor activation, heterodimerization with retinoid X receptor (RXR), and transactivation of target genes involved in fatty acid oxidation and metabolic regulation [2]. This mechanism connects 4-HHE to broader metabolic regulation beyond its antioxidant functions, potentially contributing to the metabolic benefits associated with n-3 PUFA consumption.

The dual activation of both Nrf2 and PPAR pathways by 4-HHE creates a coordinated cellular response that integrates oxidative stress defense with metabolic adaptation. This synergistic signaling may explain the potent anti-inflammatory effects observed with 4-HHE treatment, as both pathways converge to suppress pro-inflammatory signaling cascades such as NF-κB activation [1] [2]. The ability of 4-HHE to simultaneously engage multiple cytoprotective pathways positions it as a key mediator of the beneficial effects associated with n-3 PUFA consumption, particularly in contexts of metabolic and inflammatory disorders.

Biological Activities and Functional Effects

Concentration-Dependent Effects

The biological activities of 4-HHE exhibit a pronounced concentration dependence, with low to moderate concentrations (1-10 μM) typically eliciting adaptive and cytoprotective responses, while higher concentrations (>10-20 μM) often trigger cytotoxic effects [1]. This biphasic response pattern represents a common feature of reactive electrophilic species, which function as redox signaling molecules at physiological levels but induce oxidative damage and cell death when accumulated beyond cellular detoxification capacities. The precise threshold between beneficial and detrimental effects varies depending on cell type, metabolic state, and the efficiency of enzymatic detoxification systems.

Table 2: Concentration-Dependent Biological Effects of 4-HHE

| Concentration Range | Biological Effects | Mechanisms | Experimental Evidence |

|---|---|---|---|

| Low (1-5 μM) | Cytoprotective, Anti-inflammatory | Nrf2/HO-1 activation, PPAR stimulation | Suppresses LPS-induced NO and ROS in BV-2 cells [1] |

| Medium (5-10 μM) | Adaptive signaling, Phase II enzyme induction | Enhanced antioxidant gene expression | Upregulates thioredoxin reductase via Nrf2 [2] |

| High (10-20 μM) | Growth inhibition, Pro-apoptotic | Mitochondrial dysfunction, Protein adduct accumulation | Decreased cell viability, caspase activation [1] |

| Very High (>20 μM) | Frank cytotoxicity, Necrotic cell death | Loss of membrane integrity, ATP depletion | LDH release, loss of metabolic activity [1] |

Anti-inflammatory and Antioxidant Activities

At physiologically relevant concentrations (1-10 μM), 4-HHE demonstrates significant anti-inflammatory properties in various cellular models. In BV-2 microglial cells, 4-HHE dose-dependently suppresses LPS-induced nitric oxide production, reduces reactive oxygen species (ROS) generation, and decreases phosphorylation of cytosolic phospholipase A2 (cPLA2) [1]. These anti-inflammatory effects are mediated through multiple mechanisms, including the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK cascades, and the upregulation of cytoprotective enzymes through Nrf2 activation [1]. The anti-inflammatory potency of 4-HHE is notably higher than its precursor DHA, with estimated IC50 values approximately 5- to 10-fold lower than DHA for inhibition of LPS-induced NO production [1].

The antioxidant activities of 4-HHE extend beyond its ability to induce phase II detoxification enzymes. 4-HHE directly scavenges reactive species and modulates cellular redox status through complex interactions with the glutathione system [2]. While high concentrations of 4-HHE deplete cellular glutathione through conjugate formation, lower concentrations may actually enhance glutathione synthesis through adaptive gene expression changes [2]. This bidirectional relationship with the cellular antioxidant infrastructure underscores the complex role of 4-HHE in redox homeostasis, functioning as both a product and regulator of oxidative stress.

Cytotoxic and Pro-apoptotic Effects

At elevated concentrations, 4-HHE transitions from a signaling molecule to a cytotoxic agent, inducing cell death through both apoptotic and necrotic mechanisms. The cytotoxic effects of 4-HHE are mediated through multiple pathways, including mitochondrial dysfunction through inhibition of electron transport chain complexes, disruption of calcium homeostasis, and impairment of proteasomal function [2]. Additionally, 4-HHE forms advanced protein adducts that can disrupt normal protein folding and function, leading to endoplasmic reticulum stress and unfolded protein response activation [3] [2].

The pro-apoptotic effects of 4-HHE involve both intrinsic and extrinsic pathways, with activation of caspase cascades and modulation of Bcl-2 family proteins [2]. 4-HHE-induced apoptosis appears to be cell type-specific, with some cell lines exhibiting greater susceptibility than others. This differential sensitivity may reflect variations in aldehyde metabolizing enzymes such as aldose reductase, aldehyde dehydrogenase, and glutathione S-transferases, which determine the ultimate intracellular concentration of 4-HHE and its protein targets [2]. Understanding the factors that govern the transition from adaptive to toxic 4-HHE responses is crucial for harnessing its beneficial effects while minimizing potential detrimental outcomes.

Analytical Methods and Detection Techniques

LC-MS/MS Based Quantification

The analysis of 4-HHE in biological systems presents significant technical challenges due to its high reactivity, low abundance, and chemical instability under standard storage conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 4-HHE quantification, offering superior sensitivity, specificity, and the ability to simultaneously measure multiple lipid peroxidation products [1] [4]. The typical LC-MS/MS workflow involves stabilization of 4-HHE through derivatization, reverse-phase chromatographic separation, and multiple reaction monitoring (MRM) detection using stable isotope-labeled internal standards such as 4-HHE-d3 for accurate quantification [1] [4].

A recently developed LC-MS/MS method for lipid aldehydes in placental tissue demonstrates acceptable linearity (r² > 0.99), accuracy (85-115%), and precision (CV < 15%) across physiological and pathophysiological concentration ranges [4]. This method successfully applied to the simultaneous quantification of seven lipid aldehydes, including 4-HHE and 4-HNE, in complex biological matrices, revealing significantly different profiles between preeclamptic and normal placental tissues [4]. The availability of such robust analytical protocols has accelerated research on 4-HHE and related aldehydes, enabling more comprehensive investigation of their roles in health and disease.

Derivatization Strategies

Due to the poor mass spectrometric response of underivatized lipid aldehydes under atmospheric pressure ionization conditions, various derivatization strategies have been developed to enhance detection sensitivity. The most common approaches utilize hydrazine-based reagents such as 2,4-dinitrophenylhydrazine (2,4-DNP) that form stable hydrazone derivatives with the carbonyl group of 4-HHE [4]. These derivatives not only improve chromatographic behavior and ionization efficiency but also enable selective detection through characteristic fragmentation patterns in tandem mass spectrometry.

Alternative derivatization approaches include the use of Girard reagents (Girard P and Girard T), which incorporate a quaternary ammonium group that enhances positive electrospray ionization response [4]. When selecting a derivatization strategy for 4-HHE analysis, researchers must consider factors such as derivatization efficiency, reaction specificity, derivative stability, and compatibility with the biological matrix. Optimal sample processing conditions typically include the addition of antioxidants (e.g., BHT) and metal chelators (e.g., EDTA) to prevent artificial oxidation during sample preparation, and maintenance of low temperatures throughout processing to minimize analyte degradation [4].

The following diagram illustrates the experimental workflow for 4-HHE analysis:

Figure 2: Experimental workflow for LC-MS/MS analysis of 4-HHE in biological samples, featuring stabilization, derivatization, separation, and detection steps.

Experimental Protocols for 4-HHE Research

Cell Culture and Treatment

For investigating the biological activities of 4-HHE in vitro, proper cell culture techniques and treatment protocols are essential for generating reproducible and physiologically relevant data. The following protocol for BV-2 microglial cells has been optimized for 4-HHE research [1]:

Cell Culture: Maintain BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experimental treatments, plate cells at appropriate densities (e.g., 1×10⁵ cells/cm²) and allow to adhere for 24 hours before treatments.

4-HHE Preparation: Prepare 4-HHE stock solutions (typically 10-100 mM) in ethanol or acetonitrile and store under inert atmosphere at -80°C to prevent oxidation. For working solutions, dilute stock in serum-free medium immediately before use. Vehicle control treatments should contain equivalent concentrations of the solvent (typically ≤0.1%).

Treatment Conditions: Apply 4-HHE at concentrations ranging from 1.25-20 μM for time courses typically between 1-24 hours, depending on the specific endpoints measured. For inflammation studies, pre-treat cells with 4-HHE for 2-4 hours before adding lipopolysaccharide (LPS, 100 ng/mL) or other inflammatory stimuli [1].

Viability Assessment: Concurrently assess cell viability using WST-1 assay or similar methods to ensure that observed effects are not secondary to cytotoxicity, particularly at higher 4-HHE concentrations [1].

Mechanistic Studies

To investigate specific mechanisms of 4-HHE action, several pharmacological and molecular approaches can be employed:

Pathway Inhibition: Utilize specific inhibitors to dissect signaling pathways involved in 4-HHE responses. Common inhibitors include ML385 (Nrf2 inhibitor), GSK3787 (PPAR-δ antagonist), and various kinase inhibitors for MAPK pathways [1].

Gene Silencing: Employ RNA interference techniques to knock down specific targets such as Nrf2, Keap1, or PPAR-δ to confirm their involvement in 4-HHE-mediated effects [1].

Protein Adduct Detection: Detect 4-HHE-protein adducts using immunochemical methods with specific antibodies against HHE-modified proteins or through mass spectrometry-based proteomic approaches to identify specific modification sites [3] [2].

Enzyme Activity Assays: Measure the activity of 4-HHE-metabolizing enzymes such as aldehyde dehydrogenase, aldose reductase, and glutathione S-transferase using spectrophotometric or fluorometric methods [2].

Research Applications and Future Directions

Therapeutic Potential

The multifaceted biological activities of 4-HHE position it as a promising lead compound for therapeutic development, particularly for inflammatory and neurodegenerative disorders. The ability of 4-HHE to simultaneously activate multiple cytoprotective pathways (Nrf2, PPAR-γ) while suppressing pro-inflammatory signaling (NF-κB) suggests potential applications in conditions characterized by oxidative stress and chronic inflammation [1]. However, therapeutic exploitation of 4-HHE faces significant challenges related to its high reactivity, poor pharmacokinetic properties, and potential toxicity at higher doses.

Future research directions should focus on developing 4-HHE analogs or prodrug strategies that maintain its beneficial signaling activities while minimizing nonspecific reactivity and off-target effects. Structure-activity relationship studies aimed at identifying the key molecular features responsible for 4-HHE's Nrf2 activation capacity could inform the design of more stable and selective therapeutic candidates [1] [2]. Additionally, targeted delivery approaches using nanoparticle-based systems or tissue-specific targeting moieties could enhance the therapeutic index of 4-HHE-based interventions.

Biomarker Development

The quantitative measurement of 4-HHE in biological fluids and tissues holds significant promise for biomarker development in various pathological conditions. As a specific marker of n-3 PUFA peroxidation, 4-HHE offers advantages over more generalized oxidative stress markers such as malondialdehyde (MDA) [4]. Elevated 4-HHE levels have been implicated in numerous disease states, including neurodegenerative disorders, metabolic diseases, and pregnancy complications such as preeclampsia [4].

Future biomarker research should focus on establishing reference ranges for 4-HHE in different biological matrices, validating analytical standards across laboratories, and demonstrating clinical utility in prospective studies. The combination of 4-HHE with other oxidative stress markers in multianalyte panels may provide more comprehensive assessment of oxidative stress status and improved diagnostic performance compared to single biomarker approaches [4]. Additionally, longitudinal studies examining the dynamics of 4-HHE production in response to therapeutic interventions, particularly those involving n-3 PUFA supplementation, could yield valuable insights into its potential as a pharmacodynamic biomarker.

Conclusion

References

- 1. Unveiling anti-oxidative and anti-inflammatory effects of... [jneuroinflammation.biomedcentral.com]

- 2. (PDF) Signaling and cytotoxic functions of 4 -hydroxyalkenals [academia.edu]

- 3. Hydroxyalkenals and Oxidized Phospholipids Modulation of Endothelial... [pmc.ncbi.nlm.nih.gov]

- 4. Development and Qualification of a Novel Method for Quantitative... [fortunejournals.com]

Introduction to 4-Hydroxyhexenal (4-HHE) in Oxidative Stress

4-Hydroxyhexenal (4-HHE) is a highly reactive α,β-unsaturated aldehyde, recognized as a major end product of the non-enzymatic peroxidation of n-3 polyunsaturated fatty acids (PUFAs), such as linolenic acid [1] [2]. It is a key marker and mediator of oxidative stress, capable of forming stable covalent adducts with cellular proteins, DNA, and phospholipids. This reactivity leads to a range of cytopathological effects, including the inhibition of critical enzyme activities and the disruption of normal cellular signaling, which are implicated in the pathogenesis of various diseases [1].

Biochemical Formation and Key Properties

The formation of 4-HHE is a direct consequence of oxidative injury. When reactive oxygen species (ROS) attack n-3 PUFAs incorporated in cellular membranes, they initiate a free radical chain reaction known as lipid peroxidation [1] [3]. 4-HHE, along with its analog from n-6 PUFAs, 4-Hydroxynonenal (4-HNE), is a major cytotoxic aldehyde generated from this process.

Its α,β-unsaturated carbonyl structure makes it highly electrophilic. It readily forms stable Michael adducts with the nucleophilic side chains of cysteine, histidine, and lysine residues in proteins [1]. The table below summarizes its core characteristics.

Table 1: Fundamental Characteristics of 4-Hydroxyhexenal (4-HHE)

| Characteristic | Description |

|---|---|

| Precursor | n-3 Polyunsaturated Fatty Acids (PUFAs) [1] |

| Chemical Nature | α,β-unsaturated aldehyde [1] |

| Primary Cellular Target | Proteins (via cysteine, histidine, lysine residues) [1] |

| Type of Adduct Formed | Stable Michael adducts with a hemiacetal structure [1] |

| Key Functional Role | Marker and mediator of oxidative stress / lipid peroxidation [1] |

Quantitative Data from Experimental Models

Quantitative data from both human tissue studies and controlled animal models highlight the significant elevation of 4-HHE in conditions of oxidative stress. The following table consolidates key experimental findings.

Table 2: Quantitative Findings on 4-HHE from Experimental Studies

| Experimental Model | Finding/Treatment | Quantitative Result / Observation | Source |

|---|---|---|---|

| Human Pterygium | Immunohistochemical labeling in the pterygial head and body | "Prominent" and "strong" labeling in epithelial nuclei and cytosol; "moderate" in subepithelial stroma | [1] |

| Normal Human Conjunctiva | Immunohistochemical labeling | Only "trace immunoreactivity" in epithelial and stromal layers | [1] |

| Rat Model (In Vivo) | Ocular exposure to UV light (330 nm) | Corneal radiant exposure: 48.32 ± 0.55 J/cm² | [1] |

| Rat Model (In Vivo) | Ocular exposure to Blue light (400 nm) | Corneal radiant exposure: 293.0 ± 2.0 J/cm² | [1] |

| Rat Model Outcome | Immunohistochemical labeling post-light exposure | Enhanced labeling of 4-HHE-modified proteins in conjunctival epithelial nuclei | [1] |

| In Vitro (HCE Cells) | 4-HNE-induced 3-Nitrotyrosine (3-NT) elevation (Marker of oxidative stress) | 4-HNE (20 μM) significantly increased 3-NT level, antagonized by NAC (1 mM) | [2] |

Detailed Experimental Protocol for 4-HHE Detection

The following is a standardized protocol for detecting 4-HHE-modified proteins in tissue specimens, based on the methodology used in pterygium research [1].

1. Tissue Preparation and Fixation

- Source: Human pterygium and normal conjunctival tissues obtained intraoperatively.

- Fixation: Immerse specimens in a fixative solution of 4% paraformaldehyde, 20% isopropanol, 2% trichloroacetic acid, and 2% zinc chloride for 24 hours at room temperature.

- Processing: After fixation, process the tissues through a graded ethanol series, clear with xylene, and embed in paraffin blocks.

- Sectioning: Cut the blocks into thin sections (4-7 μm thickness) using a microtome and mount them on glass slides.

2. Immunohistochemical Staining

- Deparaffinization and Rehydration: Pass the slides through xylene and a graded alcohol series to remove paraffin.

- Peroxidase Inactivation: Treat sections with 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity.

- Blocking: Apply a serum-free protein block (e.g., from Dako) for 30 minutes at room temperature to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate sections with a monoclonal anti-4-HHE antibody (e.g., from NOF Corporation) at a dilution of 1:100 for 2 hours at 37°C.

- Secondary Antibody Incubation: Incubate with a peroxidase-conjugated polymer (e.g., EnVision+ System-HRP) for 1 hour at 37°C.

- Signal Development: Apply the chromogen 3,3'-diaminobenzidine (DAB) to visualize the antibody-antigen complex as a brown precipitate.

- Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, then dehydrate and mount the slides with a permanent mounting medium.

3. Controls and Validation

- Negative Control: For each batch, incubate a sequential tissue section with antibody diluent without the primary antibody. This should result in no specific staining.

- Image Analysis: Use light microscopy to semiquantitatively assess the intensity and localization of immunoreactivity (e.g., trace, moderate, strong) in different tissue compartments.

The relationship between oxidative stress, 4-HHE formation, and its cellular impacts is summarized in the following pathway diagram.

Diagram 1: 4-HHE's role in oxidative stress pathways, from formation to cellular effects.

Therapeutic Implications and Research Outlook

Understanding the role of 4-HHE opens avenues for therapeutic intervention, primarily focused on mitigating its formation or countering its effects.

- Antioxidant Strategies: The ROS scavenger N-acetylcysteine (NAC) has been shown to antagonize the cytotoxic and oxidative effects induced by reactive aldehydes like 4-HNE in corneal epithelium, suggesting a potential protective role against 4-HHE-mediated damage as well [2].

- Enhancing Detoxification Pathways: The body possesses endogenous enzyme systems for metabolizing reactive aldehydes, including aldose reductase, aldehyde dehydrogenase (ALDH), and glutathione-S-transferases (GSTs). Research in myocardial ischemic injury indicates that these pathways are crucial for detoxifying 4-HNE and are key determinants of cellular survival under oxidative stress [3]. Potentiating these enzymatic activities could be a valid strategy to reduce 4-HHE adduct accumulation.

- Targeting Mitochondrial ROS: Given that a significant source of cellular ROS is the mitochondrial electron transport chain, interventions that reduce mitochondrial ROS (mtROS) production or increase mitochondrial antioxidant defenses (e.g., SOD2) could lower the initial trigger for 4-HHE formation [4] [5].

Future Research Directions

To further elucidate the specific role of 4-HHE and advance therapeutic development, the following research areas are critical:

- Specific Protein Targets: Utilize proteomic approaches to identify the specific protein targets of 4-HHE adduction in different disease states to understand its precise pathogenic mechanisms.

- 4-HHE vs. 4-HNE: Conduct comparative studies to delineate the distinct, non-redundant signaling pathways and pathological contributions of 4-HHE (from n-3 PUFAs) versus 4-HNE (from n-6 PUFAs).

- Small-Molecule Scavengers: Develop and test small molecules that can selectively scavenge 4-HHE before it reacts with critical cellular macromolecules.

Conclusion

References

- 1. - 4 - and 4-Hydroxynonenal-Modified Proteins in... Hydroxyhexenal [pmc.ncbi.nlm.nih.gov]

- 2. The Oxidant Role of -Hydroxynonenal in Corneal Epithelium [nature.com]

- 3. Role of Lipid Peroxidation in Myocardial Ischemic Injury | SpringerLink [link.springer.com]

- 4. - Wikipedia Mitochondrial ROS [en.wikipedia.org]

- 5. Fenretinide induces mitochondrial and inhibits the... ROS [link.springer.com]

4-Hydroxyhexenal metabolic pathways and degradation

Origin and Biological Context of 4-HHE

4-Hydroxyhexenal (4-HHE) is a major lipid aldehyde produced from the peroxidation of omega-3 polyunsaturated fatty acids (PUFAs), specifically docosahexaenoic acid (DHA) [1] [2] [3]. It is often studied alongside 4-hydroxynonenal (4-HNE), which is derived from the peroxidation of the omega-6 PUFA, arachidonic acid (ARA) [3].

The table below summarizes the core characteristics of 4-HHE.

| Characteristic | Description |

|---|---|

| Precursor Molecule | Docosahexaenoic Acid (DHA, 22:6 n-3) [1] [2] [3] |

| Core Structure | Six-carbon, α,β-unsaturated hydroxyalkenal [2] |

| Primary Source | Non-enzymatic lipid peroxidation of n-3 PUFAs [2] |

| Physiological Concentration | Submicromolar range (<0.1–0.3 μM) under normal conditions [1] [4] |

| Pathological Concentration | Can accumulate to ≥10 μM under conditions of oxidative stress [1] [4] |

Metabolic Pathways and Detoxification

The metabolism of 4-HHE primarily involves its conjugation to glutathione (GSH), a critical step for its detoxification and elimination.

The primary route for 4-HHE detoxification is the Glutathione Conjugation Pathway, which is part of the mercapturic acid pathway [5]. This pathway involves two key steps:

- Conjugation: The highly electrophilic carbon at the C3 position of 4-HHE undergoes a Michael addition reaction with the thiol group of glutathione (GSH) [5] [2]. This reaction is efficiently catalyzed by specialized Glutathione S-Transferases (GSTs), particularly the GSTA4-4 isoform [5].

- Transport: The resulting glutathione conjugate (GS-HNE, by analogy to 4-HNE) is then actively transported out of the cell. This efflux is mediated by the membrane transporter RLIP76 (RalBP1) in an ATP-dependent manner [5].

The relationship between these components in the 4-HHE detoxification pathway is illustrated below.

Biological Activities and Experimental Data

4-HHE is not merely a toxic waste product; it functions as a bioactive signaling molecule with concentration-dependent effects [5] [6].

The following table summarizes key experimental findings on the biological effects of 4-HHE in different cell models.

| Cell/Tissue Model | Experimental Concentration | Observed Effect | Key Findings |

|---|---|---|---|

| Human Placental Explants [1] [4] | 25 - 100 µM | Gene Regulation | Decreased expression of genes for lipogenesis & lipid uptake (SREBP1/2, LDLR). |

| BV-2 Microglial Cells [6] | 1.25 - 10 µM | Anti-inflammatory & Anti-oxidant | Suppressed LPS-induced NO & ROS; upregulated Nrf2/HO-1 pathway. |

| General Cell Lines [5] | Low (Basal) | Proliferation | Promotes cell cycle progression and proliferation. |

| General Cell Lines [5] | High | Apoptosis | Induces apoptosis via JNK and caspase-3 activation. |

Guidance for Further Research

Based on the current literature, your research on 4-HHE metabolism could be deepened in the following areas:

- Enzyme Kinetics: Detailed kinetic parameters (Km, Vmax) for human GSTA4-4 with 4-HHE as a substrate are not fully detailed in the available sources.

- Alternative Pathways: While GSH conjugation is primary, contributions from other enzymatic systems like aldehyde dehydrogenases (ALDH) or aldose reductase in 4-HHE metabolism warrant further investigation [5].

- Standardized Protocols: The search results describe experimental approaches but lack step-by-step protocols for measuring 4-HHE or its metabolites. For specific methodologies like LC-MS/MS analysis, you would need to consult specialized analytical chemistry resources [6].

References

- 1. Lipid Aldehydes 4-Hydroxynonenal and 4 - Hydroxyhexenal Exposure... [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyalkenals and Oxidized Phospholipids Modulation of Endothelial... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of... [frontiersin.org]

- 4. Lipid Aldehydes 4-Hydroxynonenal and 4 - Hydroxyhexenal Exposure... [mdpi.com]

- 5. Antioxidant Role of Glutathione S-Transferases: -Hydroxynonenal... [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling anti-oxidative and anti-inflammatory effects of... [jneuroinflammation.biomedcentral.com]

Concentrations of 4-HHE in Physiological and Pathological States

The concentration of 4-HHE in tissues is dynamic and highly dependent on the oxidative state. The data below differentiates between baseline conditions and states of significant oxidative stress.

| Context/State | 4-HHE Concentration | Tissue/Cell Model | Key Contextual Notes |

|---|---|---|---|

| Normal Physiological Conditions | < 0.1 – 0.3 μM (submicromolar range) | General tissues [1] | Basal level from normal metabolic activity; often reported together with 4-HNE. |

| Conditions of Oxidative Stress | Can accumulate to ~10 μM and higher [1] | General tissues [1] | Concentration used in in vitro studies to simulate effects of significant oxidative stress [1] [2]. |

| Diabetic Kidney Tissue | Significantly elevated vs. lean controls [3] | Murine kidney [3] | Spatial localization mass spectrometry confirmed higher levels in diabetic nephropathy. |

| DHA Supplementation ( in vitro ) | Endogenous levels increased [2] | BV-2 Microglial Cells [2] | LC-MS/MS showed 4-HHE production increased after adding 10–50 μM DHA to cells. |

Experimental Protocols for 4-HHE Analysis

For researchers aiming to detect and quantify 4-HHE, the following detailed methodologies from recent studies can serve as a guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is considered the gold standard for sensitive and specific quantification of 4-HHE and related aldehydes.

- Key Applications:

- Detailed Workflow:

- Cell Culture & Treatment: BV-2 microglial cells are treated with compounds of interest (e.g., DHA, LPS). After treatment, cells are washed and collected [2].

- Sample Preparation: Cell pellets or tissue homogenates are processed for analysis. The use of an internal standard (e.g., 4-hydroxyhexenal-d3) is critical for accurate quantification [2] [3].

- LC-MS/MS Analysis: Samples are separated using ultra-high-performance liquid chromatography (UHPLC) and analyzed via tandem mass spectrometry. Detection is typically performed using Multiple Reaction Monitoring (MRM) for high sensitivity [2].

Mass Spectrometry Imaging (MSI) with On-Tissue Derivatization

This advanced technique allows for the spatial localization of 4-HHE within thin tissue sections, providing context that homogenization-based methods cannot.

- Key Application: Precisely localizing and semi-quantifying 4-HHE, 4-HNE, and other reactive aldehydes in specific anatomical regions of tissues, such as diabetic mouse kidneys [3].

- Detailed Workflow:

- Tissue Preparation: Fresh frozen kidney tissues are cryo-sectioned into thin slices (e.g., 12 μm) and mounted on indium tin oxide (ITO)-coated slides [3].

- On-Tissue Derivatization (OTCD): Tissue sections are coated with Girard's Reagent T (GT), which chemically reacts with the aldehyde group of 4-HHE. This step is essential as it converts 4-HHE into a charged derivative that is easily ionizable, drastically improving detection sensitivity [3].

- Matrix Application & Imaging: A matrix (e.g., CHCA) is applied, and the slide is analyzed using MALDI-FT-ICR mass spectrometry. The resulting data produces a spatial map showing the distribution and relative abundance of 4-HHE across the kidney tissue [3].

Biological Context and Signaling Pathways

To help visualize the origin and role of 4-HHE, the following diagram outlines its formation and primary cellular effects based on the research:

Diagram of 4-HHE formation from DHA peroxidation and its key cellular effects.

Key Insights for Researchers

- Context is Critical for Concentration: The levels of 4-HHE are not static. Interpreting a measured concentration is meaningless without context regarding the tissue's oxidative status, DHA content, and potential pathological state [1] [3].

- Methodology Defines What You Measure: The choice of analytical technique is paramount. LC-MS/MS is ideal for precise quantification in homogenates, while MALDI-MSI is necessary if spatial information within a tissue is required [2] [3].

- A Dual-Natured Molecule: 4-HHE is not merely a toxic waste product. At lower, physiological levels, it appears to act as a signaling molecule that can activate protective antioxidant pathways like Nrf2/HO-1. Its damaging effects are typically associated with sustained high concentrations under severe oxidative stress [2].

References

4-Hydroxyhexenal (4-HHE) in Pathophysiology: Concentrations, Mechanisms, and Analytical Methods

Introduction to 4-Hydroxyhexenal (4-HHE) and Its Pathophysiological Significance

4-Hydroxyhexenal (4-HHE) is a reactive α,β-unsaturated aldehyde produced through the peroxidation of ω-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). As a lipid peroxidation product, 4-HHE has gained significant attention as both a marker of oxidative stress and an active mediator in disease pathogenesis. Unlike its more widely studied counterpart 4-hydroxynonenal (4-HNE), which derives from ω-6 PUFAs, 4-HHE specifically reflects the peroxidation status of ω-3 PUFAs, which are highly abundant in the brain and retina. The electrophilic nature of 4-HHE enables it to form covalent adducts with cellular nucleophiles, including proteins, DNA, and phospholipids, thereby disrupting cellular functions and signaling pathways. Emerging evidence positions 4-HHE as a significant player in various pathological conditions, including neurodegenerative diseases, retinal disorders, and inflammatory conditions, making it a compelling subject for research and potential therapeutic targeting in drug development.

The study of 4-HHE presents unique challenges and opportunities for researchers and pharmaceutical developers. Its chemical reactivity and relatively low abundance in biological systems necessitate sophisticated analytical approaches for accurate quantification. Understanding the precise mechanisms through which 4-HHE contributes to disease progression may reveal novel therapeutic targets for conditions characterized by oxidative stress and inflammation. This comprehensive review synthesizes current knowledge on 4-HHE pathophysiological concentrations across disease states, detailed experimental methodologies for its study, and emerging strategies to mitigate its detrimental effects.

Chemical Properties, Formation, and Metabolism of 4-HHE

Biochemical Formation and Sources

4-HHE is primarily generated through the non-enzymatic peroxidation of ω-3 polyunsaturated fatty acids when they react with oxygen free radicals. The central nervous system is particularly rich in DHA, with phospholipids containing approximately 50% of total fatty acids as DHA in the human retina, making neural tissues highly susceptible to 4-HHE formation under oxidative stress conditions [1]. The process of lipid peroxidation occurs in three distinct phases: initiation, propagation, and termination, with 4-HHE being produced during the termination phase as a stable end product. The specific formation of 4-HHE from ω-3 PUFAs contrasts with the production of 4-HNE from ω-6 PUFAs, creating what has been described as a Yin-Yang relationship between these two pathways in physiological and pathological processes [2].

Besides non-enzymatic formation, there is evidence that 4-HHE can also be generated through enzymatic pathways involving specific phospholipases. Studies indicate that the release of DHA from membrane phospholipids is mediated primarily by calcium-independent phospholipase A2 (iPLA2), which then makes DHA available for peroxidation [2]. This pathway is particularly relevant in the central nervous system, where iPLA2 shows preference for DHA-containing phospholipids. The differential regulation of iPLA2 (for DHA release) and cPLA2 (for ARA release) establishes distinct metabolic pathways for ω-3 and ω-6 PUFA peroxidation products, suggesting specialized biological roles for 4-HHE compared to 4-HNE [2].

Chemical Reactivity and Molecular Targets

4-HHE's chemical structure features an α,β-unsaturated carbonyl system that makes it highly electrophilic and reactive toward cellular nucleophiles. The primary mechanisms of 4-HHE interaction with biological molecules include:

- Michael Addition: The carbon-carbon double bond conjugated to the carbonyl group readily reacts with thiol groups in cysteine residues and amino groups in lysine residues, forming stable covalent adducts with proteins and altering their function.

- Schiff Base Formation: The aldehyde group can react with primary amino groups in proteins and phospholipids, forming advanced lipoxidation end products (ALEs) that accumulate in chronic diseases.

- Protein Cross-Linking: Through its bifunctional nature, 4-HHE can create intra- and intermolecular protein crosslinks, leading to protein aggregation and dysfunction.

The reactivity of 4-HHE is generally higher than that of 4-HNE due to its shorter carbon chain, which makes the electrophilic carbon more accessible to nucleophilic attack. This heightened reactivity contributes to its biological potency at lower concentrations compared to longer-chain hydroxyalkenals. The modification of critical cellular proteins by 4-HHE can disrupt enzymatic activities, receptor functions, and structural proteins, leading to cellular dysfunction and ultimately cell death through both apoptotic and necrotic pathways.

Quantitative Pathophysiological Concentrations of 4-HHE Across Disease States

Concentrations in Neurological Disorders

Alzheimer's disease (AD) progression shows significant elevations in 4-HHE levels across different stages of the disease. In the hippocampus/parahippocampal gyrus (HPG), extractable 4-HHE was significantly elevated in preclinical AD (PCAD) and late-stage AD (LAD) subjects compared to normal controls. More notably, protein-bound 4-HHE was significantly higher in mild cognitive impairment (MCI), PCAD, and LAD HPG, suggesting that protein adduct formation begins early in disease progression [3]. The same study found that both extractable and protein-bound 4-HHE were increased in multiple brain regions throughout AD progression, supporting the role of lipid peroxidation as an early and sustained event in neurodegeneration.

Table 1: 4-HHE Concentrations in Alzheimer's Disease Brain Regions

| Brain Region | Subject Group | 4-HHE Type | Change vs. Control | Significance |

|---|---|---|---|---|

| Hippocampus/Parahippocampal Gyrus | Mild Cognitive Impairment (MCI) | Protein-bound | Significant Increase | p < 0.05 |

| Hippocampus/Parahippocampal Gyrus | Preclinical AD (PCAD) | Extractable | Significant Increase | p < 0.05 |

| Hippocampus/Parahippocampal Gyrus | Preclinical AD (PCAD) | Protein-bound | Significant Increase | p < 0.05 |

| Hippocampus/Parahippocampal Gyrus | Late-Stage AD (LAD) | Extractable | Significant Increase | p < 0.05 |

| Hippocampus/Parahippocampal Gyrus | Late-Stage AD (LAD) | Protein-bound | Significant Increase | p < 0.05 |

| Superior and Middle Temporal Gyri | MCI, PCAD, LAD | Extractable and Protein-bound | Increased | Not Specified |

| Cerebellum | MCI, PCAD, LAD | Extractable and Protein-bound | Increased | Not Specified |

Concentrations in Cellular Models and Other Diseases

In cellular models, treatment with exogenous 4-HHE in the range of 1.25-10 μM has been shown to induce significant biological effects. In BV-2 microglial cells, 4-HHE at these concentrations dose-dependently suppressed LPS-induced production of nitric oxide (NO) and reactive oxygen species (ROS) while enhancing the Nrf2/HO-1 antioxidant pathway [4]. The estimated IC~50~ values demonstrated that 4-HHE was five- to ten-fold more potent than its precursor DHA in inhibiting LPS-induced inflammatory responses, highlighting its significant bioactivity at low micromolar concentrations [4].

In renal tubular cells (HK-2 cell line), treatment with 10 μM 4-HHE induced inflammation and epithelial-mesenchymal transition, key processes in kidney fibrosis and progressive renal disease [5]. This concentration was sufficient to activate multiple signaling pathways, including ERK, JNK, p38 MAPK, NF-κB, TGF-β/Smad, and β-catenin pathways. The study demonstrated that 4-HHE at this concentration promoted fibrotic protein expression, including α-smooth muscle actin and connective tissue growth factor, suggesting its role in chronic kidney disease progression.

Table 2: Experimentally Effective 4-HHE Concentrations in Cellular Models

| Cell Type | 4-HHE Concentration | Biological Effects | Signaling Pathways Activated |

|---|---|---|---|

| BV-2 Microglial Cells | 1.25-10 μM | Suppressed LPS-induced NO and ROS; Enhanced Nrf2/HO-1 | Nrf2/HO-1 antioxidant pathway |

| Primary Cortical Cultures | Not Specified (Concentration-dependent) | Decreased survival and glucose uptake | Not Specified [3] |

| HK-2 Renal Tubular Cells | 10 μM | Induced inflammation and EMT | ERK, JNK, p38 MAPK, NF-κB, TGF-β/Smad, β-catenin [5] |

| ARPE-19 Retinal Pigment Epithelial Cells | Not Specified (Dose-dependent) | Activated NLRP3 inflammasome; Induced apoptosis | JNK, AP-1, NLRP3 inflammasome [1] |

Pathophysiological Mechanisms and Signaling Pathways

Role in Oxidative Stress and Inflammation

4-HHE exerts pleiotropic effects on cellular function, with its impact varying significantly based on concentration, cell type, and physiological context. At pathophysiological concentrations, 4-HHE functions as a toxic mediator that amplifies oxidative damage and inflammation. In Alzheimer's disease progression, the elevated levels of 4-HHE contribute to neuronal dysfunction through multiple mechanisms, including impairment of glucose uptake and reduction in cell survival, as demonstrated in primary cortical cultures treated with 4-HHE [3]. The compound showed a time- and concentration-dependent decrease in survival, indicating its direct neurotoxic effects.

The inflammatory response triggered by 4-HHE involves activation of the NLRP3 inflammasome, a key component of the innate immune system. In human retinal pigment epithelial cells (ARPE-19), 4-HHE treatment induced significant increases in caspase-1 activity, proinflammatory cytokine releases (IL-1β and IL-18), and NLRP3 inflammasome-related gene expressions [1]. This inflammasome activation represents a crucial mechanism through which 4-HHE contributes to chronic inflammatory conditions in various tissues. Additionally, 4-HHE has been shown to activate JNK signaling and AP-1 transcription activity, further amplifying the inflammatory cascade and cellular damage response.

Dual Roles in Cellular Signaling: Toxicity versus Adaptive Response

Interestingly, 4-HHE can also engage in adaptive responses by upregulating the antioxidant response pathway involving Nrf2, which leads to increased synthesis of phase II enzymes, including heme oxygenase-1 (HO-1) [4]. This dual nature—both toxic and protective—highlights the complexity of 4-HHE signaling in physiological and pathological conditions. At lower concentrations, 4-HHE may function as a signaling molecule that activates protective cellular responses, while at higher concentrations, it overwhelms defense mechanisms and triggers pathological pathways.

In BV-2 microglial cells, 4-HHE at concentrations of 1.25-10 μM enhanced Nrf2 and HO-1 expression while suppressing LPS-induced production of NO, ROS, and phosphorylation of cPLA2 [4]. This suggests that within a specific concentration range, 4-HHE may actually contribute to resolution of inflammation and activation of antioxidant defenses. The mechanisms underlying this Yin-Yang behavior likely involve differential modification of specific cellular targets based on 4-HHE concentration and exposure duration, as well as cell-specific factors that determine susceptibility versus adaptive capacity.

4-HHE mediates both toxic and adaptive cellular pathways

Experimental Protocols and Methodologies

Analytical Methods for 4-HHE Quantification

Accurate measurement of 4-HHE in biological systems presents significant challenges due to its reactivity, low concentration, and similarity to other lipid peroxidation products. The most advanced methodologies for 4-HHE quantification involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization to enhance sensitivity and specificity. A novel method for analyzing biologically relevant oxidized lipids, including 4-HHE, was developed and qualified with acceptable linearity, accuracy, and precision for its intended use [6]. This approach allows for simultaneous quantification of multiple lipid aldehydes in tissue samples, enabling comprehensive oxidative stress profiling.

The derivatization process typically employs hydrazine-based reagents such as 2,4-dinitrophenylhydrazine (2,4-DNPH) to form stable hydrazone derivatives that improve chromatographic behavior and mass spectrometric detection. Alternative approaches include the use of Girard reagents, which offer potential advantages in sensitivity and selectivity [6]. For tissue analysis, samples are typically homogenized in the presence of antioxidants and aldehyde scavengers to prevent artificial formation or degradation of 4-HHE during processing. Internal standards, particularly stable isotope-labeled analogs (e.g., 4-HHE-d3), are essential for accurate quantification to account for recovery variations and matrix effects [4].

Cellular Model Systems for 4-HHE Research

Various cell culture models have been employed to investigate the biological effects of 4-HHE, each offering specific advantages for different research questions:

BV-2 Microglial Cells: Used to study neuroinflammatory mechanisms, typically cultured in DMEM with 10% FBS and treated with 4-HHE in the range of 1.25-10 μM for 4-24 hours [4]. These cells are particularly relevant for investigating the role of 4-HHE in neurodegenerative conditions.

ARPE-19 Retinal Pigment Epithelial Cells: Grown in DMEM/F12 medium with 10% FBS and used to study retinal diseases like age-related macular degeneration. For HHE treatment, cells are typically switched to serum-free medium before adding 4-HHE [1].

HK-2 Human Renal Proximal Tubular Epithelial Cells: Cultured in DMEM/F12 medium with 10% FBS and used to investigate kidney injury mechanisms. Treatment with 10 μM HHE for 24 hours effectively induces inflammation and epithelial-mesenchymal transition in this model [5].

Primary Cortical Cultures: Isolated from rodent brains and used to assess direct neurotoxic effects of 4-HHE, including survival and glucose uptake measurements [3].

For treatment protocols, 4-HHE is typically dissolved in ethanol and used at concentrations ranging from 1-50 μM, depending on the specific model and research objectives. Appropriate vehicle controls are essential, as the solvent concentration should be kept low (typically <0.1%) to avoid nonspecific effects. Pretreatment with potential protective compounds (e.g., cyanidin-3-glucoside or paricalcitol) is generally performed 2 hours before 4-HHE exposure to assess protective mechanisms.

LC-MS/MS workflow for 4-HHE quantification in biological samples

Assessment of Functional Endpoints

Comprehensive evaluation of 4-HHE effects requires assessment of multiple functional endpoints to capture the complexity of its biological actions:

Cell Viability and Cytotoxicity: Measured using CCK-8 assay, LDH release, WST-1 assay, or Annexin V/PI staining for apoptosis detection [1] [4].

Inflammatory Markers: ELISA for cytokines (IL-1β, IL-18), Western blot for protein expression (iNOS, COX-2, NLRP3), and quantitative PCR for gene expression analysis [1] [5].

Oxidative Stress Parameters: Reactive oxygen species detection using CM-H2DCFDA, antioxidant enzyme activities, and Nrf2/HO-1 pathway activation through Western blot and nuclear translocation assays [4].

Metabolic Function: Glucose uptake measurements using radiolabeled or fluorescent glucose analogs, particularly relevant in neurodegenerative models [3].

Signaling Pathway Activation: Western blot for phosphorylated proteins (ERK, JNK, p38, cPLA2), electromobility shift assays for transcription factor activity (NF-κB, AP-1), and immunocytochemistry for subcellular localization [5].

These methodologies provide comprehensive insights into the multifaceted effects of 4-HHE across different experimental models and facilitate translation of findings to pathophysiological contexts.

Therapeutic Strategies and Intervention Approaches

Natural Compounds and 4-HHE Mitigation

Several natural compounds have demonstrated protective effects against 4-HHE-induced damage in experimental models. Cyanidin-3-glucoside (C3G), an anthocyanin found in purple fruits and rice, showed significant protection against 4-HHE-induced damage in human retinal pigment epithelial cells (ARPE-19) [1]. C3G pretreatment rescued HHE-induced antiproliferative effects and reduced apoptosis in a dose-dependent manner. The compound potently inhibited HHE-induced NLRP3 inflammasome activation, including reduced caspase-1 activity, decreased inflammatory cytokine releases (IL-1β and IL-18), and suppression of NLRP3 inflammasome-related gene expressions. The protective mechanism involved delayed and decreased JNK activation and abolition of HHE-induced AP-1 transcription activity [1].

The omega-3 fatty acid DHA itself, despite being the precursor to 4-HHE, has demonstrated protective effects in microglial cells. DHA at concentrations of 12.5-100 μM dose-dependently suppressed LPS-induced production of NO, ROS, and p-cPLA2 in BV-2 microglial cells [4]. Interestingly, LC-MS/MS analysis revealed that DHA treatment increased levels of 4-HHE while attenuating levels of 4-HNE in these cells, suggesting a complex interplay between different lipid peroxidation products. The anti-inflammatory and antioxidant effects of DHA were enhanced by its peroxidation product 4-HHE, which was five- to ten-fold more potent than DHA in inhibiting LPS-induced inflammatory responses [4].

Pharmaceutical Interventions

Paricalcitol, a synthetic vitamin D analog, attenuated 4-HHE-induced inflammation and epithelial-mesenchymal transition in human renal proximal tubular epithelial cells [5]. At a concentration of 0.25 ng/ml, paricalcitol suppressed HHE-induced activation of ERK, JNK, and p38 MAPK pathways and prevented NF-κB activation. It also reduced the expression of inflammatory proteins (iNOS and COX-2) and fibrotic proteins (α-smooth muscle actin and connective tissue growth factor). The renoprotective mechanism involved induction of vitamin D receptor (VDR)/β-catenin complex formation and suppression of β-catenin signaling, highlighting a novel pathway for therapeutic intervention [5].

Other potential therapeutic strategies include Nrf2 activators that enhance the antioxidant response element pathway, as 4-HHE itself has been shown to activate Nrf2 and HO-1 at lower concentrations [4]. Additionally, specific PLA2 inhibitors may modulate the release of precursor PUFAs, with cPLA2 inhibitors potentially reducing ARA release and 4-HNE formation, while iPLA2 inhibitors might affect DHA release and subsequent 4-HHE production [2]. The differential effects of these inhibitors were demonstrated in BV-2 microglial cells, where the cPLA2 inhibitor arachidonyl trifluoromethyl ketone (AACOCF3) effectively suppressed LPS-induced 4-HNE formation, while the iPLA2 inhibitor bromoenol lactone (BEL) only partially suppressed 4-HHE levels induced by DHA [4].

Conclusion and Future Research Directions

4-Hydroxyhexenal represents a critical mediator in the pathophysiology of various diseases, particularly those characterized by oxidative stress and inflammation. The compound's concentration-dependent effects, ranging from adaptive signaling at lower levels to overt toxicity at elevated concentrations, highlight the importance of precise quantification in biological systems. The advancing methodologies for 4-HHE detection, particularly LC-MS/MS-based approaches with appropriate derivatization, continue to improve our understanding of its pathophysiological roles.

Future research should focus on several key areas: First, developing specific scavengers or sequestering agents that can selectively neutralize 4-HHE without disrupting beneficial signaling functions. Second, elucidating the specific protein targets of 4-HHE adduction that are most critical to its pathological effects, which could reveal novel therapeutic targets. Third, establishing standardized protocols for 4-HHE measurement across laboratories to facilitate comparison of results and development of diagnostic applications. Finally, exploring potential beneficial roles of 4-HHE in physiological contexts, such as its involvement in adaptive cellular responses and resolution of inflammation.

References

- 1. Cyanidin-3-glucoside Alleviates 4 - Hydroxyhexenal -Induced... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of... [frontiersin.org]

- 3. Elevated 4 - hydroxyhexenal in Alzheimer's disease (AD) progression [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling anti-oxidative and anti-inflammatory effects of... [jneuroinflammation.biomedcentral.com]

- 5. Paricalcitol Attenuates -Hydroxy-2-Hexenal-Induced... | PLOS ONE [journals.plos.org]

- 6. Development and Qualification of a Novel Method for Quantitative ... [fortunejournals.com]

Comprehensive Technical Guide: 4-Hydroxyhexenal Origin from DHA and Omega-3 Fatty Acids

Introduction and Biochemical Background

4-Hydroxyhexenal (4-HHE) is a lipid peroxidation product derived primarily from docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) prominently enriched in neuronal membranes. This electrophilic aldehyde has gained significant research attention due to its dual biological activities and potential therapeutic applications in neurological disorders and suicide prevention. The formation of 4-HHE occurs through non-enzymatic peroxidation of DHA, a process driven by reactive oxygen species (ROS) that attack the six double bonds in DHA's 22-carbon chain, resulting in the formation of this reactive aldehyde with a half-life sufficient to modify cellular proteins and signaling pathways [1] [2].

Unlike its more well-known counterpart 4-hydroxynonenal (4-HNE), which originates from n-6 PUFAs such as arachidonic acid, 4-HHE exhibits distinct biological properties despite structural similarities. The fundamental difference lies in their carbon chain length (6-carbon for 4-HHE versus 9-carbon for 4-HNE) and their reactivity profiles, with 4-HHE forming reversible adducts with cysteine residues while 4-HNE tends to form quasi-irreversible adducts [1]. This distinction has profound implications for their biological activities, as 4-HHE demonstrates a more favorable balance between activating protective transcriptional pathways and minimizing cytotoxic effects compared to 4-HNE, which is more strongly associated with apoptotic signaling and oxidative damage [1] [2].

Emerging clinical evidence suggests that low n-3 PUFA levels in plasma, serum, and blood cell membranes are associated with an increased suicide risk, with prospective studies demonstrating significantly lower DHA levels among suicide cases compared to controls [1]. This correlation has stimulated research into the potential suicide prophylactic activity of DHA and its metabolites, particularly 4-HHE, through mechanisms involving the activation of the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2), which appears to be a common pharmacological activity among current anti-suicidal medications [1].

Quantitative Analysis of 4-HHE Formation and Activity

Comparative Properties of Lipid Peroxidation Products

Table 1: Comparative Characteristics of 4-HHE and 4-HNE

| Property | 4-HHE | 4-HNE |

|---|---|---|

| Precursor PUFA | DHA, EPA (n-3) | Arachidonic acid, Adrenic acid (n-6) |

| Carbon Chain Length | 6-carbon | 9-carbon |

| Electrophilic Reactivity | Moderate, reversible adduct formation | High, quasi-irreversible adduct formation |

| Primary Cellular Targets | KEAP1 cysteine residues | Multiple protein cysteine residues, glutathione |

| NRF2 Activation Efficacy | Strong activation | Moderate activation |

| Cytotoxic Potential | Lower | Higher |

| GSH Depletion Effect | Minimal | Significant |

| Apoptosis Induction | Weak | Strong |

| Associated Biological Effects | Cytoprotective, anti-inflammatory | Pro-inflammatory, pro-apoptotic |

Concentration-Dependent Effects of 4-HHE in Cellular Models

Table 2: Dose-Dependent Effects of DHA and 4-HHE in BV-2 Microglial Cells

| Compound | Concentration Range | Observed Effects | Potency Relative to DHA |

|---|---|---|---|

| DHA | 12.5-100 μM | Dose-dependent suppression of LPS-induced NO, ROS, and p-cPLA2; Enhanced Nrf2 and HO-1 expression | Baseline |

| 4-HHE | 1.25-10 μM | Dose-dependent suppression of LPS-induced inflammatory mediators; Enhanced Nrf2/HO-1 pathway | 5-10 times more potent than DHA |

| 4-HNE | 1.25-10 μM | Similar anti-inflammatory effects but with higher cytotoxicity; Enhanced Nrf2/HO-1 pathway | 5-10 times more potent than DHA but with greater toxicity |

The quantitative data reveal that 4-HHE exhibits significantly greater potency than its parent compound DHA in exerting anti-inflammatory and antioxidant effects, with an approximately 5-10 fold increase in bioactivity across various cellular assays [2]. This enhanced potency is particularly evident in the suppression of LPS-induced nitric oxide (NO) production, reactive oxygen species (ROS) generation, and phosphorylated cytosolic phospholipase A2 (p-cPLA2) expression in BV-2 microglial cells. The concentration threshold for 4-HHE biological activity begins as low as 1.25 μM, with maximal effects typically observed at 10 μM, whereas DHA requires concentrations of 12.5-100 μM to achieve comparable effects [2].

The differential effects of 4-HHE and 4-HNE observed in Table 1 highlight the structure-activity relationship underlying their biological impacts. While both compounds function as electrophilic signaling mediators, 4-HHE's shorter carbon chain and different electron configuration result in reversible Michael addition products with protein thiols, enabling regulation of signaling pathways without irreversible damage to cellular components [1]. In contrast, 4-HNE's higher reactivity and tendency to form stable adducts contribute to its association with oxidative stress pathologies and cellular dysfunction. This distinction is particularly relevant in neurological contexts, where balanced oxidative signaling is crucial for neuronal function and survival [1] [2].

Experimental Methodologies for 4-HHE Research

LC-MS/MS Analysis of Endogenous 4-HHE

The accurate quantification of intracellular 4-HHE levels requires sophisticated analytical approaches, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the gold standard methodology [2]. The experimental work flow begins with cell harvesting and lipid extraction using methanol-based protocols that preserve labile lipid peroxidation products. For BV-2 microglial cells, researchers typically culture cells in DMEM supplemented with 10% FBS and treat with DHA (10-50 μM) for predetermined intervals (often 6-24 hours) before collection. Following treatment, cells are washed with cold PBS and subjected to lipid extraction using a modified Bligh-Dyer technique with methanol:chloroform:water (2:1:1 v/v/v) containing internal standards (typically 4-HHE-d3 for quantification) [2].

The chromatographic separation employs reverse-phase C18 columns with a mobile phase consisting of water and acetonitrile, both amended with 0.1% formic acid to enhance ionization. The mass spectrometry analysis utilizes multiple reaction monitoring (MRM) in positive electrospray ionization mode, tracking specific transitions for 4-HHE (m/z 115.0→69.0) and the internal standard 4-HHE-d3 (m/z 118.0→69.0). The analytical sensitivity can detect 4-HHE at low nanomolar concentrations, enabling precise quantification of physiological levels in cellular systems. This methodology has revealed that DHA treatment (10-50 μM) significantly increases endogenous 4-HHE production in BV-2 microglial cells while concurrently reducing 4-HNE levels, suggesting a competitive peroxidation dynamic between n-3 and n-6 PUFAs [2].

Assessment of NRF2 Pathway Activation

The evaluation of NRF2 activation by 4-HHE employs multiple complementary techniques, including western blot analysis for NRF2 nuclear translocation and expression of downstream target genes [1] [2]. The standard protocol involves treating cells (typically BV-2 microglial cells or other relevant cell lines) with 4-HHE (1.25-10 μM) for varying durations followed by nuclear fraction extraction using commercially available kits. Researchers then perform western blotting with anti-NRF2 antibodies to quantify nuclear accumulation, with parallel assessment of known NRF2 target proteins such as heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutathione peroxidase 4 (GPX4) [1].

Additional methodological approaches include gene expression analysis via RT-qPCR to measure mRNA levels of NRF2-regulated genes and electrophoretic mobility shift assays (EMSAs) to confirm NRF2-DNA binding activity. For functional validation, researchers employ RNA interference techniques to knock down NRF2 expression, which typically abolishes the protective effects of 4-HHE, confirming the pathway's essential role in mediating 4-HHE's biological activities [1] [2]. These complementary approaches have demonstrated that 4-HHE provokes significant NRF2 nuclear localization and subsequent transcriptional activation of antioxidant response element (ARE)-driven genes in multiple cell types, including endothelial cells, neurons, and microglia [1].

Assessment of Anti-inflammatory Effects

The anti-inflammatory properties of 4-HHE are typically evaluated using LPS-stimulated microglial models that replicate neuroinflammatory conditions [2]. The standard protocol involves pre-treating BV-2 microglial cells with 4-HHE (1.25-10 μM) for 2-4 hours followed by LPS (often 100 ng/mL) stimulation for 18-24 hours. Researchers then quantify nitric oxide production using the Griess reagent method, which measures accumulated nitrite in culture supernatants. Reactive oxygen species generation is assessed using CM-H2DCFDA fluorescence, while western blot analysis evaluates the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and phosphorylated cPLA2 [2].

The results consistently demonstrate that 4-HHE dose-dependently suppresses LPS-induced NO production, ROS generation, and inflammatory protein expression, with IC50 values typically in the low micromolar range (1-5 μM) [2]. Importantly, these effects are not attributable to cytotoxicity, as confirmed by parallel viability assessments using WST-1 assays. Mechanistic investigations reveal that 4-HHE's anti-inflammatory effects involve inhibition of NF-κB signaling and upregulation of the NRF2 pathway, suggesting coordinated regulation of pro-inflammatory and antioxidant response pathways [2].

Pathway Visualization and Mechanistic Diagrams

4-HHE Biosynthesis from DHA and NRF2 Activation Pathway

Diagram 1: 4-HHE biosynthesis from DHA and subsequent NRF2 pathway activation

The diagram illustrates the sequential molecular events through which DHA undergoes peroxidation to form 4-HHE, which subsequently activates the cytoprotective NRF2 pathway. The process begins with ROS-mediated non-enzymatic peroxidation of DHA, generating 4-HHE as a primary reactive aldehyde product [1] [2]. The electrophilic 4-HHE then modifies specific cysteine residues on KEAP1, the primary inhibitor of NRF2, leading to conformational changes that disrupt the KEAP1-NRF2 complex and prevent NRF2 ubiquitination and degradation [1]. Stabilized NRF2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes [1]. This transcriptional activation results in increased expression of phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutathione peroxidase 4 (GPX4), collectively enhancing cellular resistance to oxidative stress and inflammation [1].

Experimental Workflow for 4-HHE Research

Diagram 2: Comprehensive experimental workflow for 4-HHE research

The experimental workflow outlines the integrated methodological approach for investigating 4-HHE biosynthesis and biological activities. The process begins with cell culture systems, typically BV-2 microglial cells, which provide a relevant model for neuroinflammatory studies and consistently demonstrate responsive NRF2 signaling pathways [2]. Cells undergo systematic treatment with DHA (12.5-100 μM), 4-HHE (1.25-10 μM), or combination treatments, often including LPS stimulation to model neuroinflammatory conditions. Following treatments, samples are processed through three parallel analytical streams: LC-MS/MS for precise 4-HHE quantification, biochemical assays for functional assessment of inflammatory mediators and viability, and molecular analyses for pathway activation studies [2].

The analytical integration of these complementary approaches enables comprehensive characterization of 4-HHE's origins and effects. The LC-MS/MS platform provides sensitive quantification of endogenous 4-HHE production from DHA precursors, while biochemical assays reveal the functional consequences on inflammatory signaling and cellular homeostasis. Molecular analyses complete the picture by elucidating the mechanistic pathways through which 4-HHE exerts its effects, particularly NRF2 activation and subsequent transcriptional programs [2]. This multi-faceted experimental approach has been instrumental in establishing 4-HHE as a significant bioactive metabolite of DHA with potential therapeutic implications for neurological and psychiatric disorders characterized by oxidative stress and inflammation [1] [2].

Research Implications and Future Directions